2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride
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Overview
Description
2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride is a heterocyclic compound that features both an oxazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4-methylphenol with a suitable oxazole precursor under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(1,3-oxazol-5-yl)aniline: Similar structure but with the oxazole ring positioned differently.
2-methyl-3-(1,3-thiazol-2-yl)aniline: Contains a thiazole ring instead of an oxazole ring.
2-methyl-3-(1,3-imidazol-2-yl)aniline: Features an imidazole ring in place of the oxazole ring.
Uniqueness
2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride is unique due to the specific positioning of the oxazole ring and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1803603-70-4 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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